molecular formula C8H22NPS2 B084629 Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt CAS No. 13360-77-5

Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt

Katalognummer: B084629
CAS-Nummer: 13360-77-5
Molekulargewicht: 227.370741
InChI-Schlüssel: KYZOPRBFPGOBMB-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H20NPS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and effectiveness in specific chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with 2-methylpropyl groups in the presence of ammonium ions. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

    Reduction: It can also undergo reduction reactions, often in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphinates or phosphonates, while reduction reactions may yield simpler phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials, including surfactants and catalysts.

Wirkmechanismus

The mechanism of action of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules to form complexes. These interactions can influence various chemical and biological processes, making the compound useful in a range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: This compound has similar chemical properties but differs in its cationic component.

    Sodium diisobutyldithiophosphinate: Another related compound with similar uses and properties.

Uniqueness

Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium cation, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

13360-77-5

Molekularformel

C8H22NPS2

Molekulargewicht

227.370741

IUPAC-Name

azanium;bis(2-methylpropylsulfanyl)phosphanide

InChI

InChI=1S/C8H18PS2.H3N/c1-7(2)5-10-9-11-6-8(3)4;/h7-8H,5-6H2,1-4H3;1H3/q-1;/p+1

InChI-Schlüssel

KYZOPRBFPGOBMB-UHFFFAOYSA-O

SMILES

CC(C)CS[P-]SCC(C)C.[NH4+]

Kanonische SMILES

CC(C)CS[P-]SCC(C)C.[NH4+]

13360-77-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.